

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Karanjin

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Compound of Interest

Compound Name: *Karanjin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and solubility of **Karanjin** (C₁₈H₁₂O₄), a furanoflavonoid of significant interest in pharmaceutical research.[1] **Karanjin** is primarily isolated from the seeds of the Karanja tree (*Millettia pinnata* or *Pongamia glabra*) and is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-hyperglycemic, and anticancer properties.[2][3]

Understanding its fundamental chemical and physical characteristics is critical for its development as a therapeutic agent, particularly concerning formulation, delivery, and bioavailability.[4][5]

Physicochemical Properties

The physicochemical profile of a compound is essential for predicting its behavior in biological systems and for designing appropriate drug delivery systems. Key properties of **Karanjin** are summarized below.

Table 1: Physicochemical Properties of **Karanjin**

Property	Value	Source(s)
IUPAC Name	3-methoxy-2-phenylfuro[2,3-h]chromen-4-one	[1][6]
Molecular Formula	C ₁₈ H ₁₂ O ₄	[6][7][8]
Molecular Weight	292.29 g/mol (also reported as 292.3 g/mol)	[7][8][9]
Appearance	White crystalline solid	[7][10]
Melting Point	156-159 °C	[10][11]
logP (Octanol-Water Partition Coefficient)	3.992 (Predicted)	[12]
Topological Polar Surface Area (TPSA)	52.58 Å ²	[12]
Canonical SMILES	<chem>COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4</chem>	[6][12]
InChI Key	LKPQNZRGGNOPPU-UHFFFAOYSA-N	[1][6]
CAS Number	521-88-0	[1][6][7]

Solubility Profile

The solubility of **Karanjin** is a critical factor affecting its absorption and bioavailability.[5] As a lipophilic compound, its solubility in aqueous media is limited, posing challenges for formulation.

Table 2: Solubility of **Karanjin** in Various Solvents

Solvent	Solubility	Notes	Source(s)
Water	Poorly soluble	Tends to aggregate and form crystals in aqueous medium.	[13]
DMSO	2.92 mg/mL (10 mM)	Sonication is recommended to aid dissolution.	[9]
Methanol	Soluble	Used as an eluent in chromatography for purification.	[10]
Ethanol	Soluble	Easily soluble.	[10]
Acetone	Soluble	Soluble, particularly in hot acetone.	[10]
Chloroform	Soluble	-	[14]
Dichloromethane	Soluble	-	[14]
Ethyl Acetate	Soluble	-	[14]
Benzene	Soluble	-	
Ether	Soluble	-	
Petroleum Ether	Practically insoluble	Used to wash and remove residual oils during isolation.	[15]

Experimental Protocols

Detailed methodologies are crucial for the replication of research and for quality control in drug development. The following sections describe standard protocols for determining key physicochemical properties of **Karanjin**.

Protocol for Isolation and Purification of **Karanjin** from Seed Oil

This protocol is based on liquid-liquid extraction and recrystallization methods, which avoid complex column chromatography.[\[10\]](#)[\[15\]](#)

Objective: To isolate and purify **Karanjin** from Pongamia pinnata seed oil.

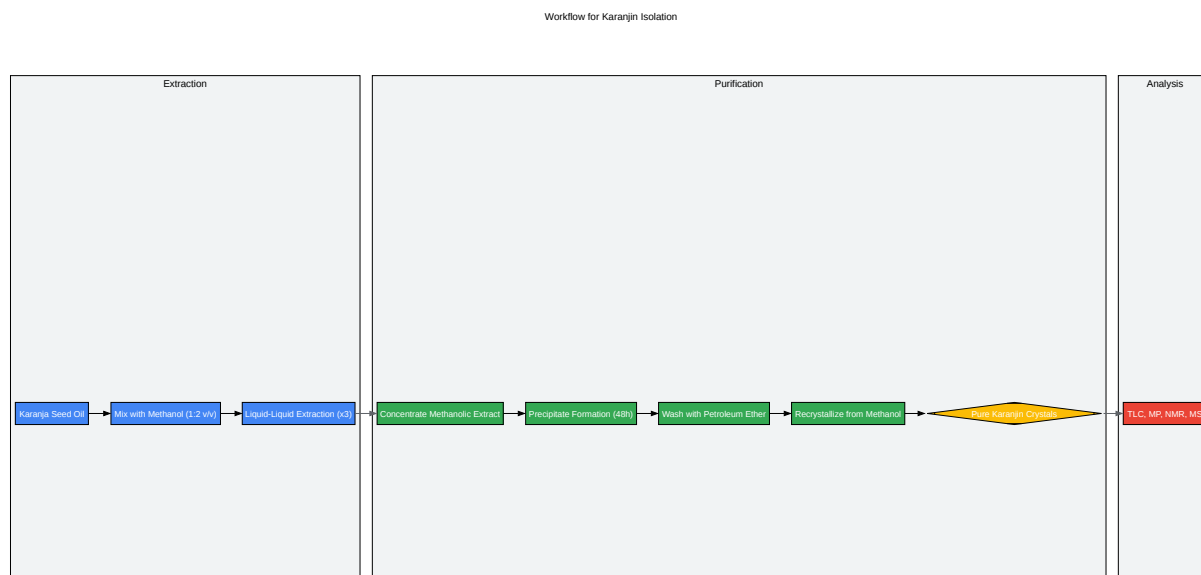
Materials:

- Pongamia pinnata seed oil
- Methanol (analytical grade)
- Petroleum ether (analytical grade)
- Beakers and Erlenmeyer flasks
- Separatory funnel
- Rotary evaporator
- Filtration apparatus (Buchner funnel, filter paper)
- Refrigerator/Freezer

Procedure:

- Extraction: Mix the Karanja seed oil with methanol in a 1:2 (v/v) ratio in a large separatory funnel.[\[15\]](#)
- Shake the mixture vigorously for 15-20 minutes and then allow the layers to separate.
- Collect the lower methanol layer. Repeat this extraction process three times to ensure maximum recovery.[\[15\]](#)
- Concentration: Pool the methanolic extracts and concentrate the solution using a rotary evaporator until the volume is significantly reduced.
- Initial Crystallization: Allow the concentrated extract to stand undisturbed for 48 hours. A yellowish, oily precipitate will form.[\[15\]](#)

- Washing: Decant the supernatant. Wash the precipitate twice with petroleum ether (50 mL each time) to remove residual, non-polar oil components.[\[15\]](#)
- Recrystallization:
 - Dissolve the dried precipitate in a minimal amount of hot methanol.
 - Filter the hot solution to remove any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, then transfer it to a refrigerator (~4 °C) overnight to facilitate the formation of crystals.[\[10\]](#)
- Final Purification: Collect the needle-shaped crystals by vacuum filtration. Repeat the recrystallization process with methanol until pure, white crystals are obtained.[\[15\]](#)
- Verification: Confirm the purity and identity of the isolated **Karanjin** using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).[\[10\]](#)[\[16\]](#)



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Caption: Experimental workflow for the isolation and purification of **Karanjin**.

Protocol for Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.^[17]

Objective: To determine the saturation solubility of **Karanjin** in a given solvent.

Materials:

- Pure, crystalline **Karanjin**
- Selected solvent (e.g., water, ethanol, buffer solution)

- Small glass vials with screw caps
- Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
- Centrifuge
- HPLC or UV-Vis Spectrophotometer for quantification
- Volumetric flasks and pipettes

Procedure:

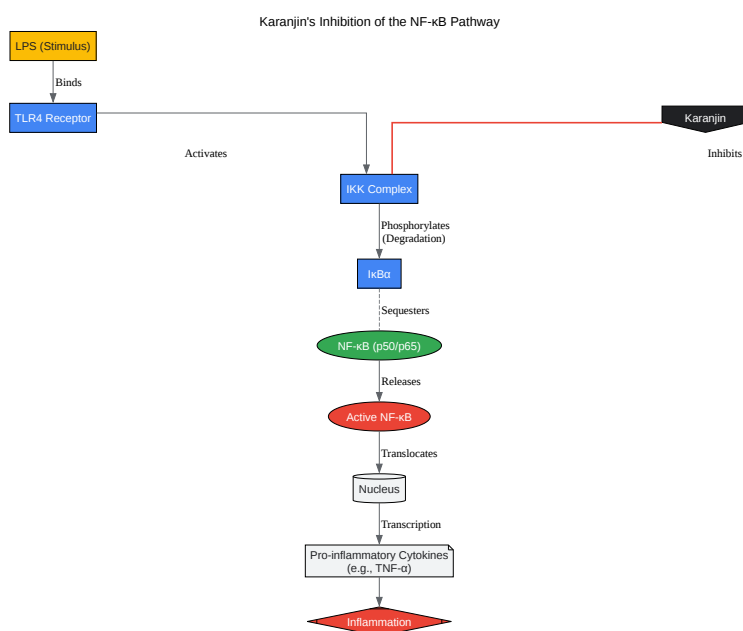
- Preparation: Add an excess amount of **Karanjin** to a series of vials containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.
- Sample Analysis: Carefully withdraw an aliquot from the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Quantification: Determine the concentration of **Karanjin** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Signaling Pathways and Mechanisms of Action

Karanjin's therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in inflammation and metabolic diseases.

Anti-Inflammatory Action via NF- κ B Pathway Inhibition

Karanjin has demonstrated potent anti-inflammatory effects by suppressing the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF- κ B is activated, leading to the transcription of pro-inflammatory cytokines such as TNF- α .^[18] **Karanjin** can inhibit this cascade, thereby reducing the inflammatory response.^[18]

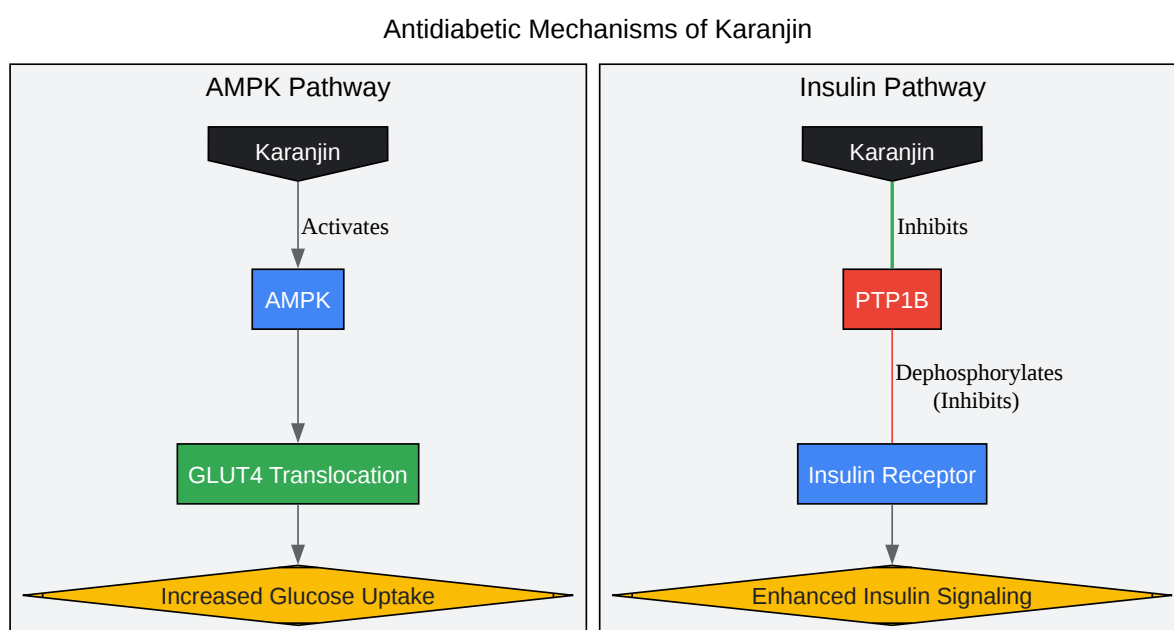


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Caption: **Karanjin** inhibits inflammation by blocking the NF- κ B signaling pathway.

Antidiabetic Action via AMPK Activation and PTP1B Inhibition

Karanjin has been shown to possess antihyperglycemic properties through multiple mechanisms. It can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in skeletal muscle.[9][19] Additionally, **Karanjin** inhibits protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates the insulin signaling pathway.[20] By inhibiting PTP1B, **Karanjin** enhances insulin sensitivity.[20]



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Caption: **Karanjin** exerts antidiabetic effects via AMPK activation and PTP1B inhibition.

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